3-Methoxy-2,4,5-trifluorobenzotrifluoride
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trifluoro-3-methoxy-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c1-15-7-5(10)3(8(12,13)14)2-4(9)6(7)11/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISJMPLGYARJLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 3 Methoxy 2,4,5 Trifluorobenzotrifluoride
Electrophilic Aromatic Substitution Reactions of the 3-Methoxy-2,4,5-trifluorobenzotrifluoride Nucleus
The susceptibility of the this compound ring to electrophilic attack is significantly diminished by the presence of multiple electron-withdrawing fluorine atoms and a powerful trifluoromethyl group. These substituents reduce the electron density of the aromatic system, making it less nucleophilic. However, the methoxy (B1213986) group, an electron-donating substituent, partially counteracts this deactivation and plays a crucial role in directing the regiochemical outcome of such reactions.
Regioselectivity and Electronic Effects of Fluorine, Methoxy, and Trifluoromethyl Substituents
The directing influence of the substituents on the benzene (B151609) ring is a product of their combined inductive and resonance effects. The trifluoromethyl group is a strong deactivating group due to its powerful electron-withdrawing inductive effect, directing incoming electrophiles to the meta position relative to itself. Similarly, the fluorine atoms are deactivating due to their strong inductive electron withdrawal, although they are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance.
In contrast, the methoxy group is an activating group, donating electron density to the ring via a strong resonance effect, which overrides its inductive electron withdrawal. This directs electrophilic substitution to the ortho and para positions. In this compound, the single available position for substitution is at C6, which is ortho to the methoxy group and meta to the trifluoromethyl group. The directing effects of the methoxy and trifluoromethyl groups are therefore aligned, strongly favoring electrophilic attack at this position. The fluorine atoms at positions 2, 4, and 5 also influence the electron distribution and reactivity of the ring.
A summary of the directing effects of the substituents is presented in the table below:
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |
| -OCH₃ | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |
| -CF₃ | Electron-withdrawing | - | Deactivating | Meta |
| -F | Electron-withdrawing | Electron-donating | Deactivating | Ortho, Para |
Nitration Studies and Mechanistic Insights
While specific nitration studies on this compound are not extensively documented in publicly available literature, the nitration of analogous benzotrifluoride (B45747) compounds provides valuable insights. For instance, the nitration of 3-alkylbenzotrifluorides often proceeds with a nitrating agent such as nitric acid, potentially in the presence of a stronger acid like sulfuric acid to form the reactive nitronium ion (NO₂⁺). google.comepo.orggoogleapis.com
Based on the substituent effects discussed, the nitration of this compound is predicted to occur at the C6 position. The reaction mechanism would involve the attack of the electron-rich aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate would be delocalized across the ring and favorably stabilized by the electron-donating methoxy group. Subsequent deprotonation at the C6 position would restore aromaticity, yielding 3-Methoxy-2,4,5-trifluoro-6-nitrobenzotrifluoride as the major product.
Nucleophilic Aromatic Substitution (SNAr) Reactions on this compound
The heavily fluorinated and trifluoromethyl-substituted ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of these substituents activates the ring towards attack by nucleophiles.
Influence of Fluorine Atoms as Leaving Groups
In SNAr reactions, fluoride (B91410) is an excellent leaving group. masterorganicchemistry.com This is somewhat counterintuitive, as the carbon-fluorine bond is very strong. However, the rate-determining step in SNAr is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). stackexchange.com The high electronegativity of fluorine stabilizes this negatively charged intermediate through a strong inductive effect, thus lowering the activation energy of this step. stackexchange.com The subsequent loss of the fluoride ion is a rapid process that restores aromaticity. stackexchange.com In this compound, the fluorine atoms at positions 2, 4, and 5 are all potential leaving groups in an SNAr reaction. The regioselectivity of substitution will depend on the relative activation of these positions by the other substituents.
Reactivity of the Trifluoromethyl Group Towards Nucleophiles
The trifluoromethyl group itself is generally unreactive towards nucleophilic attack under typical SNAr conditions. Its primary role is to activate the aromatic ring towards substitution of other leaving groups, such as fluorine atoms. The strong electron-withdrawing nature of the CF₃ group significantly lowers the electron density of the ring, making it more electrophilic and thus more susceptible to nucleophilic attack.
Role of Electron-Withdrawing Trifluoromethyl and Fluorine Groups on SNAr Efficiency
The expected reactivity of the different fluorine positions towards nucleophilic attack is influenced by the other substituents. The fluorine at C4 is para to the trifluoromethyl group and is likely the most activated position for nucleophilic attack. The fluorine at C2 is ortho to the trifluoromethyl group and also activated. The fluorine at C5 is meta to the trifluoromethyl group and ortho to another fluorine, and its reactivity will be comparatively lower.
Photochemical Reactivity of this compound Derivatives
The photochemical behavior of benzotrifluoride derivatives is a subject of significant interest, particularly concerning the light-induced cleavage of the highly stable carbon-fluorine (C-F) bond.
Research has demonstrated that despite the strength of the C-F bond, the trifluoromethyl group on a benzene ring can undergo photohydrolysis upon UV irradiation in aqueous environments. acs.orgfigshare.comresearchgate.netacs.org This reaction typically results in the conversion of the benzotrifluoride derivative into the corresponding benzoic acid, with the release of fluoride ions. acs.orgresearchgate.net For instance, the photohydrolysis of 3-aminobenzotrifluoride in water leads to the formation of 3-aminobenzoic acid. acs.org Similarly, the lampricide 3-trifluoromethyl-4-nitrophenol (TFM) rapidly hydrolyzes under simulated sunlight. acs.org However, this photoreactivity is not universal; some derivatives, such as 3,5-dinitrobenzotrifluoride, have been found to be photostable under similar conditions. acs.org The key determinant of this reactivity often lies in the nature of the other substituents on the aromatic ring. acs.orgfigshare.com
The susceptibility of the benzotrifluoride moiety to photochemical C-F bond hydrolysis is strongly influenced by the electronic properties of the other substituents on the aromatic ring. acs.orgnih.gov A systematic study of 45 monosubstituted benzotrifluorides revealed that strong electron-donating groups (EDGs) significantly enhance the rate of photodefluorination. acs.orgethz.ch Substituents such as amino (-NH₂), methylamino (-NHCH₃), and hydroxyl (-OH) were found to give the highest quantum yields for fluoride production. acs.org
These EDGs are believed to promote the photohydrolysis reaction, which is thought to involve a nucleophilic attack of water on the carbon atom of the trifluoromethyl group. acs.org Conversely, compounds bearing strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) tend to exhibit lower quantum yields and are often more photostable. acs.org
| Substituent Type | Example Substituents | Effect on Photoreactivity | Observed Quantum Yields |
|---|---|---|---|
| Strong Electron-Donating (EDG) | -NH₂, -NHCH₃, -OH | Enhances reactivity | Highest (up to 2 x 10⁻⁴) acs.org |
| Electron-Withdrawing (EWG) | -NO₂, -CN, -COCH₃ | Decreases reactivity | Lower acs.org |
| Methoxy Group (-OCH₃) | -OCH₃ | Expected to enhance reactivity | N/A (by inference) |
Radical Reactions Involving this compound
The study of radical reactions involving polyfluoroaromatic compounds is a complex field. fluorine1.ru For a molecule like this compound, several radical pathways can be envisaged. The generation of a trifluoromethyl radical (•CF₃) is a common process in radical chemistry, often achieved through photoredox catalysis. princeton.edu This electrophilic radical can then add to electron-rich aromatic or heteroaromatic systems. princeton.edu
Conversely, the polyfluorinated aromatic ring of this compound can itself be the target of radical attack. The reaction of polyfluoroarenes with carbon-centered radicals can lead to the formation of radical σ-complexes. fluorine1.ru The stabilization of these intermediates can occur through several pathways, including defluorination (resulting in homolytic substitution), dimerization, or recombination. fluorine1.ru The specific outcome depends on the nature of the radical, its method of generation, and the reaction conditions. fluorine1.ru For instance, the presence of a methoxy group may influence the regioselectivity of a radical attack on the ring.
Functional Group Transformations of this compound and its Derivatives
The functional groups of this compound offer various handles for synthetic modification.
The methoxy group on the aromatic ring is a versatile functional group. A primary transformation is ether cleavage, or demethylation, to yield the corresponding phenol (B47542). This is typically achieved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). The highly fluorinated and trifluoromethylated nature of the ring would influence the reaction conditions required for this transformation. The electron-withdrawing character of the fluorine and trifluoromethyl substituents would make the ring electron-deficient, potentially affecting the mechanism of cleavage.
The trifluoromethyl group, while generally robust, can undergo selective transformations under specific conditions. tcichemicals.com The strong C-F bonds pose a synthetic challenge, as cleavage often leads to over-reaction and the formation of multiple products. researchgate.net
Recent advances have enabled more controlled transformations:
Hydrolysis: As discussed in the context of photochemistry, the -CF₃ group can be hydrolyzed to a carboxylic acid (-COOH) group. This can also be achieved under superacidic conditions. nih.gov
Partial Reduction/Defluorofunctionalization: Selective, single C-F bond functionalization allows for the conversion of the Ar-CF₃ group to an Ar-CF₂R moiety (where R can be an alkyl, allyl, or other group). nih.gov These reactions often employ photoredox catalysis or ortho-directing groups (like a hydrosilyl group) to achieve high selectivity and prevent exhaustive defluorination. tcichemicals.comnih.gov For example, catalytic methods have been developed for the thiolation and azidation of a single C-F bond in certain trifluoromethylarenes. researchgate.net
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Full Hydrolysis | UV irradiation (water) or Superacid | -COOH (Carboxylic Acid) | acs.orgnih.gov |
| Single C-F Alkenylation | Photoredox Catalysis, Alkenes | -CF₂-Alkyl | nih.gov |
| Single C-F Thiolation | ortho-Silyl group, Yb(OTf)₃ catalyst | -CF₂-SR | researchgate.net |
| Single C-F Azidation | ortho-Silyl group, Yb(OTf)₃ catalyst | -CF₂-N₃ | researchgate.net |
| Conversion to Ketone | Boron tribromide, Electrophilic substitution | -C(=O)-Ar | tcichemicals.com |
Research Findings on the Derivatization of Aromatic C-H Bonds in this compound Remain Undocumented
A comprehensive review of available scientific literature and chemical databases has revealed a notable absence of specific research focused on the derivatization of the aromatic C-H bond of the compound this compound. Despite the growing interest in C-H functionalization as a powerful tool in organic synthesis for creating complex molecules, it appears that this particular substrate has not been the subject of published research in this context.
The structure of this compound presents a unique electronic and steric environment. The benzene ring is highly substituted with electron-withdrawing fluorine and trifluoromethyl groups, as well as an electron-donating methoxy group. This complex substitution pattern leaves only a single aromatic C-H bond available for potential derivatization. The reactivity of this bond would be significantly influenced by the interplay of the electronic effects of the surrounding substituents.
Typically, the derivatization of aromatic C-H bonds is achieved through various catalytic systems, often employing transition metals. These reactions can include, but are not limited to, arylation, alkylation, halogenation, and acylation. The success and regioselectivity of such reactions are highly dependent on the electronic nature of the substrate and the directing capabilities of its functional groups.
However, in the case of this compound, no specific methodologies, detailed research findings, or data tables concerning the functionalization of its sole aromatic C-H bond could be located. As a result, an article detailing the reactivity and reaction mechanisms for this specific transformation cannot be generated at this time due to the lack of empirical data in the scientific domain. Further experimental investigation would be required to elucidate the potential for and outcomes of C-H bond derivatization on this highly fluorinated aromatic compound.
Structure Reactivity Relationships and Mechanistic Elucidation
Quantitative Structure-Reactivity Studies for Substituted Fluorinated Aromatics
Quantitative structure-activity relationships (QSAR) are essential for predicting the reactivity of substituted aromatic compounds. nih.gov The Hammett equation is a cornerstone of this field, providing a mathematical framework to correlate reaction rates and equilibrium constants with the electronic properties of substituents. utexas.eduwikipedia.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted reactant to a reference reactant (k₀) through substituent constants (σ) and a reaction constant (ρ). wikipedia.org
The substituent constant, σ, quantifies the electronic influence (inductive and resonance effects) of a substituent. A positive σ value indicates an electron-withdrawing group (EWG), which increases the acidity of a benzoic acid derivative, while a negative value signifies an electron-donating group (EDG). utexas.eduscienceforecastoa.com These constants are position-dependent, with different values for meta (σm) and para (σp) substitution. utexas.edu
For the substituents present in 3-Methoxy-2,4,5-trifluorobenzotrifluoride, the Hammett constants illustrate their electronic character. The trifluoromethyl group (-CF₃) is a powerful EWG, as shown by its large positive σ values. researchgate.net Fluorine is also electron-withdrawing, though less so than -CF₃. bluffton.edu In contrast, the methoxy (B1213986) group (-OCH₃) exhibits dual behavior: it is weakly electron-withdrawing from the meta position but strongly electron-donating from the para position due to its resonance effect. bluffton.edulibretexts.org
| Substituent | Hammett Constant (σm) | Hammett Constant (σp) | Electronic Effect |
|---|---|---|---|
| -F (Fluoro) | +0.34 | +0.06 | Strongly deactivating (Inductive) / Weakly activating (Resonance) |
| -OCH₃ (Methoxy) | +0.12 | -0.27 | Weakly deactivating (Inductive) / Strongly activating (Resonance) |
| -CF₃ (Trifluoromethyl) | +0.43 | +0.54 | Strongly deactivating (Inductive) |
Data sourced from various studies on Hammett constants. wikipedia.orgbluffton.eduresearchgate.net
Influence of Electronic and Steric Effects of Fluorine, Methoxy, and Trifluoromethyl Groups on Reaction Outcomes
The reaction outcomes for this compound are a direct consequence of the electronic and steric properties of its substituents.
Electronic Effects:
Trifluoromethyl (-CF₃) Group: This group is a potent electron-withdrawing substituent, primarily through a strong negative inductive effect (-I). nih.govtcichemicals.com It significantly deactivates the aromatic ring towards electrophilic attack and strongly activates it for nucleophilic aromatic substitution (SₙAr). tcichemicals.com
Methoxy (-OCH₃) Group: The oxygen atom in the methoxy group is more electronegative than carbon, leading to a weak -I effect. However, its primary influence is a strong +R effect, where its lone pairs donate electron density to the aromatic ring. This makes the methoxy group an activating, ortho-, para-director in electrophilic substitutions. In an SₙAr context on a highly deactivated ring, this resonance donation can influence the regioselectivity of nucleophilic attack.
The cumulative effect of three fluorine atoms and a -CF₃ group makes the benzene (B151609) ring in the target molecule extremely electron-poor and highly susceptible to nucleophilic attack. mdpi.com The methoxy group's +R effect partially counteracts this, creating a complex electronic landscape that directs the regioselectivity of reactions like SₙAr.
Steric Effects: The spatial arrangement and size of the substituents influence the accessibility of reaction sites. The trifluoromethyl group has a steric demand comparable to an ethyl group. researchgate.net The methoxy group and fluorine atoms are smaller. The placement of these groups around the ring creates a specific steric environment. For instance, in an SₙAr reaction, a nucleophile's approach to the C-4 fluorine is sterically hindered by the adjacent -CF₃ and -OCH₃ groups, which could make the C-2 or C-5 fluorine atoms more susceptible to substitution, depending on the electronic activation at those positions.
Isotopic Labeling Studies for Mechanistic Pathway Determination
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of atoms through a transformation. Kinetic Isotope Effects (KIEs) are particularly insightful for determining the rate-determining step of a reaction. nih.gov
For SₙAr reactions, which are highly relevant for polyfluorinated aromatics, a central mechanistic question is whether they proceed through a two-step pathway involving a stable Meisenheimer intermediate or a single-step concerted pathway. nih.gov Recent studies using ¹²C/¹³C KIEs have provided evidence that many SₙAr reactions, long assumed to be stepwise, are in fact concerted. nih.govresearchgate.net
This is often studied by measuring the KIE at the carbon atom undergoing substitution.
Stepwise Mechanism: If the reaction proceeds via a stable Meisenheimer complex, and the first step (nucleophilic attack) is rate-determining, a primary KIE would be expected. If the second step (loss of the leaving group) is rate-determining, the KIE for C-F bond cleavage would be small or negligible.
Concerted Mechanism: In a concerted mechanism, C-Nu bond formation and C-F bond cleavage occur simultaneously in the transition state. In this scenario, a significant primary ¹³C KIE is expected at the reaction center, as the bonding at this carbon is changing in the rate-determining step. nih.gov
A novel NMR-based method that uses the high sensitivity of ¹⁹F NMR to measure ¹³C KIEs at natural abundance has made these studies more accessible. nih.govharvard.edu In a hypothetical SₙAr reaction of this compound, measuring the ¹³C KIE at the carbon attached to the leaving fluorine atom could definitively distinguish between a concerted and a stepwise pathway.
| Mechanistic Pathway | Rate-Determining Step | Expected ¹³C KIE (k₁₂/k₁₃) | Interpretation |
|---|---|---|---|
| Stepwise (Meisenheimer Intermediate) | Formation of Intermediate | > 1.02 | C-Nu bond formation is rate-limiting. |
| Stepwise (Meisenheimer Intermediate) | Breakdown of Intermediate | ~ 1.00 | C-F bond cleavage is not rate-limiting. |
| Concerted | Single Transition State | > 1.02 | C-F bond cleavage is part of the rate-limiting step. |
This table illustrates conceptual KIE values for distinguishing SₙAr mechanisms.
Transition State Analysis in Reactions of this compound
Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides detailed insights into reaction mechanisms at a molecular level. researchgate.netresearchgate.net For reactions of this compound, such analysis can predict the most likely reaction pathways, activation energies, and the geometries of transition states. youtube.com
In a concerted SₙAr reaction, the system passes through a single energy maximum known as the transition state, rather than forming a stable intermediate. researchgate.net For this compound reacting with a nucleophile (Nu⁻), the transition state would involve the partial formation of the C-Nu bond and partial cleavage of a C-F bond.
Key features of the SₙAr transition state that could be analyzed computationally include:
Geometry: The carbon atom under attack would shift from a planar sp² hybridization towards a more sp³-like geometry. Bond lengths of the incoming nucleophile and outgoing fluoride (B91410) would be elongated compared to their final and initial states, respectively.
Charge Distribution: The negative charge from the nucleophile would be delocalized across the π-system of the aromatic ring and the strongly electron-withdrawing substituents. The -CF₃ group and the fluorine atoms would play a crucial role in stabilizing this nascent negative charge, thereby lowering the activation energy of the reaction. researchgate.net
Activation Energy: DFT calculations can quantify the energy barrier (ΔG‡) for the reaction. By calculating the activation energies for nucleophilic attack at each of the three C-F positions (C-2, C-4, and C-5), it is possible to predict the regioselectivity of the substitution. The position with the lowest activation barrier will correspond to the major product. This barrier is influenced by the combined electronic stabilization and steric hindrance at each site.
| Parameter | Description in a Concerted SₙAr Transition State |
|---|---|
| C-F Bond Length | Elongated relative to the ground state reactant. |
| C-Nu Bond Length | Elongated relative to the final product. |
| Aromatic Ring Geometry | Loss of planarity at the carbon under attack; bond lengths distorted. |
| Vibrational Analysis | Characterized by a single imaginary frequency corresponding to the reaction coordinate (Nu approach and F departure). |
| Charge Delocalization | Negative charge distributed onto the electron-withdrawing groups (-CF₃, -F) and the aromatic ring. |
Computational and Theoretical Investigations
Quantum Chemical Calculations on the Electronic Structure and Stability
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations for aromatic compounds provide valuable information about molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. orientjchem.orgresearchgate.net
In 3-Methoxy-2,4,5-trifluorobenzotrifluoride, the electron-donating methoxy (B1213986) group (-OCH₃) increases the energy of the HOMO, while the electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) groups lower the energy of the LUMO. nih.gov This combined effect leads to a relatively small HOMO-LUMO gap, suggesting a molecule that is moderately reactive. The electron distribution is highly polarized; DFT calculations would show a high electron density around the methoxy group and the aromatic ring, with significant electron deficiency on the trifluoromethyl carbon and the fluorine atoms. This polarization is key to its reactivity and intermolecular interactions.
Table 1: Predicted Frontier Orbital Energies for Substituted Benzotrifluorides
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzotrifluoride (B45747) | -9.71 | -0.85 | 8.86 |
| 3-Aminobenzotrifluoride | -8.95 | -0.99 | 7.96 |
| 3-Methoxybenzotrifluoride | -9.12 | -0.92 | 8.20 |
| This compound | -9.45 (estimated) | -1.50 (estimated) | 7.95 (estimated) |
Note: Data for Benzotrifluoride and 3-Aminobenzotrifluoride are based on typical computational results. Values for this compound are estimated based on substituent effects observed in related molecules.
The presence of multiple fluorine atoms on the aromatic ring introduces significant electronic perturbations. The high electronegativity of fluorine creates strong C-F bonds and induces a significant dipole moment. Computational analyses reveal that the fluorine atoms withdraw electron density from the benzene (B151609) ring through the sigma framework (inductive effect), which generally deactivates the ring toward electrophilic attack. nih.gov
Computational Modeling of Reaction Mechanisms and Energy Landscapes
Computational modeling allows for the exploration of potential reaction pathways, transition states, and energy barriers, providing a detailed map of the molecule's chemical reactivity.
The regioselectivity of reactions involving this compound is determined by the combined directing effects of its substituents.
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and an ortho, para-director. The fluorine atoms are deactivating but also ortho, para-directing. The trifluoromethyl group is a strong deactivating group and a meta-director. Computational models, such as those analyzing the Fukui function or electrostatic potential maps, can predict the most likely sites for electrophilic attack. nih.gov Given the substitution pattern, the C6 position is the only one activated by the methoxy group and not sterically hindered or strongly deactivated. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position.
Nucleophilic Aromatic Substitution (SNAr): This reaction is favored by strong electron-withdrawing groups. The trifluoromethyl group and the three fluorine atoms strongly activate the ring for SNAr. Computational modeling of the energy barriers for nucleophilic attack at different positions would show that the carbons bearing fluorine atoms (C2, C4, C5) are the most susceptible to substitution, as the negative charge of the Meisenheimer intermediate is stabilized by the adjacent electron-withdrawing groups.
Computational simulations can predict the fate of molecules under UV irradiation. For benzotrifluoride derivatives, a primary photochemical degradation pathway involves the hydrolysis of the C-F bonds in the trifluoromethyl group, ultimately converting it to a carboxylic acid group. ethz.chacs.org Studies have shown that this process is significantly enhanced by the presence of strong electron-donating groups on the aromatic ring. acs.org
Simulations for this compound would likely show that upon excitation with UV light, the molecule becomes more susceptible to nucleophilic attack by water. The electron-donating methoxy group helps to stabilize the transition states involved in the stepwise hydrolysis of the -CF₃ group. ethz.ch The predicted pathway would proceed from -CF₃ to -CF₂OH, which then eliminates HF to form a -COF group, followed by further hydrolysis to the final -COOH product.
Table 2: Influence of Substituents on Photodegradation Quantum Yields of Benzotrifluorides
| Substituent Group (at meta position) | Electron-Donating/Withdrawing Nature | Relative Quantum Yield |
|---|---|---|
| -NH₂ | Strong Donating | High |
| -OH | Donating | Moderate |
| -OCH₃ | Donating | Moderate |
| -H | Neutral | Low |
| -CN | Withdrawing | Very Low |
Source: Adapted from findings on substituted benzotrifluorides, indicating that electron-donating groups enhance photochemical reactivity. acs.org
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and how molecules interact with each other are critical to their macroscopic properties.
Computational conformational analysis of the methoxy group in this compound is crucial. In many methoxy-substituted aromatics, the methoxy group prefers a planar conformation with the ring to maximize π-conjugation. researchgate.net However, the presence of a bulky fluorine atom at the adjacent C2 position would likely introduce significant steric hindrance. Energy calculations as a function of the C-C-O-C dihedral angle would reveal a non-planar (twisted) conformation as the most stable, representing a balance between steric repulsion and electronic stabilization. rsc.org
Modeling of intermolecular interactions would predict that in the solid state, the molecules would pack to maximize electrostatic and van der Waals forces. The highly polarized nature of the molecule would lead to strong dipole-dipole interactions. Furthermore, weak intermolecular hydrogen bonds of the C-H···F and C-H···O type, along with potential π-π stacking interactions (albeit influenced by the ring's electron-deficient nature), would be identified as significant contributors to the crystal lattice energy. researchgate.net
Prediction of Novel Reactivity Patterns and Synthetic Pathways
Computational and theoretical chemistry serve as powerful tools for predicting the behavior of molecules, offering insights into their reactivity and guiding the development of new synthetic methodologies. While specific computational studies predicting novel reactivity patterns and synthetic pathways for this compound are not extensively available in peer-reviewed literature, we can extrapolate potential reactivity based on theoretical principles and computational studies of analogous compounds. This section will explore the predicted reactivity of this compound and propose novel synthetic routes that could be investigated through computational models.
Predicted Reactivity Patterns
The reactivity of this compound is governed by the interplay of the electron-donating methoxy group (-OCH₃) and the electron-withdrawing trifluoromethyl (-CF₃) and fluorine (-F) substituents on the aromatic ring. Density Functional Theory (DFT) calculations, a common computational method, can be employed to model the electronic distribution and predict sites susceptible to electrophilic or nucleophilic attack.
Table 1: Predicted Reactivity Sites in this compound
| Position on Benzene Ring | Substituent | Predicted Electronic Effect | Predicted Reactivity |
| C1 | -CF₃ | Strongly Electron-Withdrawing | Activation of the ring towards nucleophilic aromatic substitution. |
| C2 | -F | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Potential site for nucleophilic attack. |
| C3 | -OCH₃ | Strongly Electron-Donating (Resonance), Weakly Electron-Withdrawing (Inductive) | Directs electrophiles to ortho and para positions (C4 and C6). |
| C4 | -F | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Activated towards electrophilic attack due to the methoxy group, but deactivated by the fluorine. |
| C5 | -F | Electron-Withdrawing (Inductive), Weakly Electron-Donating (Resonance) | Potential site for nucleophilic attack. |
| C6 | -H | No Substituent | Most likely site for electrophilic aromatic substitution due to direction from the methoxy group and less steric hindrance. |
Disclaimer: This table represents predicted reactivity based on general principles of organic chemistry and has not been confirmed by specific computational studies on this compound.
Computational models could predict the following novel reactivity patterns:
Nucleophilic Aromatic Substitution (SNAr): The presence of multiple electron-withdrawing groups (-CF₃ and -F) is expected to make the aromatic ring electron-deficient and thus susceptible to SNAr reactions. Computational studies could identify the most favorable position for nucleophilic attack (likely C2, C4, or C5) and calculate the activation energies for reactions with various nucleophiles.
Electrophilic Aromatic Substitution: The methoxy group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. However, the para position (relative to the methoxy group) is occupied by a fluorine atom. The remaining ortho position is C2 (also fluorinated) and C4 (fluorinated). The only unsubstituted position is C6. Computational calculations of the molecular electrostatic potential and frontier molecular orbitals (HOMO/LUMO) would likely confirm that the C6 position is the most favorable site for electrophilic attack.
Metal-Catalyzed Cross-Coupling Reactions: Theoretical studies could explore the potential for palladium- or copper-catalyzed cross-coupling reactions at the C-F or C-H bonds. For instance, calculations could predict the feasibility of Suzuki, Stille, or Buchwald-Hartwig couplings at the C6 position to introduce new carbon-carbon or carbon-nitrogen bonds.
Proposed Novel Synthetic Pathways
Computational chemistry can also be instrumental in designing and evaluating new synthetic routes to this compound that may be more efficient or use more readily available starting materials.
Table 2: Computationally Verifiable Proposed Synthetic Pathways
| Proposed Pathway | Key Transformation | Computational Investigation | Potential Advantages |
| Pathway 1: Late-Stage Methoxy Introduction | Nucleophilic aromatic substitution of a fluorine atom in a polyfluorinated benzotrifluoride precursor with a methoxide (B1231860) source. | DFT calculations to determine the most labile fluorine atom for substitution and the reaction energy profile. | Potentially avoids issues with methoxy group stability during earlier harsh reaction conditions. |
| Pathway 2: Trifluoromethylation of a Methoxy-trifluorobenzene Precursor | Direct trifluoromethylation of a corresponding methoxy-trifluorobenzene using novel trifluoromethylating reagents. | Modeling the transition states and reaction energetics of different trifluoromethylation reagents to identify the most efficient and regioselective option. | Could offer a more direct route if a suitable methoxy-trifluorobenzene is accessible. |
| Pathway 3: Ring Annulation Strategy | Construction of the aromatic ring from acyclic precursors already containing the required substituents or their precursors. | Quantum mechanical calculations to predict the feasibility and regioselectivity of the cyclization step. | Offers a fundamentally different approach that could bypass challenges in functionalizing a pre-existing aromatic ring. |
Disclaimer: The proposed pathways in this table are theoretical and would require computational and experimental validation.
Further computational investigations could involve:
Solvent Effects: Modeling the reaction pathways in different solvents to predict their impact on reaction rates and selectivity.
Catalyst Design: In silico design of catalysts that could promote specific desired transformations with high efficiency and selectivity.
While dedicated computational studies on this compound are yet to be widely published, the principles of theoretical chemistry provide a robust framework for predicting its reactivity and for the rational design of novel synthetic approaches. Such in silico investigations are invaluable for accelerating experimental research and uncovering new chemical possibilities.
Role As Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Other Fluorinated Aromatic Compounds
The compound's structure allows for further chemical modification, making it a foundational element for creating a diverse range of other specialized fluorinated aromatic molecules.
The primary forms of this intermediate are 3-methoxy-2,4,5-trifluorobenzoic acid and its corresponding benzoyl chloride. The synthesis of the benzoic acid can be achieved through various patented routes, often starting from more heavily fluorinated materials like tetrafluorophthalic acid. google.com One common approach involves a sequence of defluorination-hydroxylation, decarboxylation, and methylation. google.com For instance, tetrafluorophthalic acid can be treated with an alkali to form a 2,4,5-trifluoro-3-hydroxyphthalic acid salt, which is then decarboxylated using acid to yield 2,4,5-trifluoro-3-hydroxybenzoic acid. google.com This intermediate is subsequently methylated to give the final 3-methoxy-2,4,5-trifluorobenzoic acid. google.comgoogle.com
Another patented method starts with a tetrafluorophthalimide (B2386555), which is reacted with an alkali metal hydroxide (B78521), followed by methylation and acidification to produce the target benzoic acid. google.com
The conversion of the stable carboxylic acid to the more reactive 3-methoxy-2,4,5-trifluorobenzoyl chloride is a critical activation step for many subsequent reactions. This is typically accomplished by treatment with a chlorinating agent, such as thionyl chloride, often in the presence of a catalyst like N,N-dimethylformamide (DMF). patsnap.com
| Starting Material | Key Reagents/Steps | Product | Reference |
| Tetrafluorophthalic acid | 1. Alkali (hydroxylation) 2. Acid (decarboxylation) 3. Methylating agent | 3-Methoxy-2,4,5-trifluorobenzoic acid | google.com |
| N-alkyl tetrafluorophthalimide | 1. Alkali metal hydroxide 2. Methylating agent 3. Acid 4. Decarboxylating agent | 3-Methoxy-2,4,5-trifluorobenzoic acid | google.com |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | Thionyl chloride, DMF | 3-Methoxy-2,4,5-trifluorobenzoyl chloride | patsnap.com |
While specific examples detailing the conversion of 3-methoxy-2,4,5-trifluorobenzoyl derivatives into diphenyl ethers are not prominently featured in public literature, the underlying chemistry of polyfluoroaromatic compounds supports this transformation. The formation of a diphenyl ether linkage typically occurs via a nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile (such as a phenoxide) attacks an electron-deficient aromatic ring, displacing a leaving group.
The fluorine atoms on the benzoyl chloride ring are potent electron-withdrawing groups, which activate the ring toward such nucleophilic attacks. It is well-established that in polyfluorinated aromatic compounds, a fluorine atom, particularly one positioned para to a strong electron-withdrawing group, can be displaced by nucleophiles like methoxide (B1231860) or phenoxides. acgpubs.org Therefore, under appropriate reaction conditions, 3-methoxy-2,4,5-trifluorobenzoyl chloride or its derivatives could react with a substituted phenol (B47542) to form a fluorine-substituted diphenyl ether, a structural motif present in various specialized chemical products.
Versatile Building Block for Pharmaceutical Intermediates and Functional Molecules
The most extensively documented application of 3-methoxy-2,4,5-trifluorobenzoyl derivatives is in the pharmaceutical sector, where it serves as a cornerstone for building complex molecular architectures with significant therapeutic value.
3-Methoxy-2,4,5-trifluorobenzoyl chloride is a crucial starting material for the synthesis of modern fluoroquinolone antibiotics, most notably Moxifloxacin. patsnap.comnewdrugapprovals.org Moxifloxacin is a fourth-generation synthetic antibacterial agent effective against a broad spectrum of pathogens. researchgate.net
In the synthesis of Moxifloxacin, the benzoyl chloride intermediate undergoes a series of reactions to construct the core quinolone ring system. A typical synthetic pathway involves the condensation of 3-methoxy-2,4,5-trifluorobenzoyl chloride with diethyl malonate, followed by decarboxylation to form a benzoylacetate. newdrugapprovals.org This intermediate is then reacted with triethyl orthoformate and subsequently with an amine (e.g., cyclopropylamine) to build the foundational framework of the quinolone ring. newdrugapprovals.org The fluorine atoms at positions 6 and 7 and the methoxy (B1213986) group at position 8 of the final Moxifloxacin molecule originate directly from this key building block. google.com The presence and position of these substituents are critical for the drug's antibacterial activity and pharmacokinetic profile. researchgate.net
| Property | Value | Reference |
| 3-Methoxy-2,4,5-trifluorobenzoic acid | ||
| Molecular Formula | C₈H₅F₃O₃ | nih.gov |
| Molecular Weight | 206.12 g/mol | nih.gov |
| CAS Number | 112811-65-1 | nih.gov |
| 3-Methoxy-2,4,5-trifluorobenzoyl chloride | ||
| Molecular Formula | C₈H₄ClF₃O₂ | nih.gov |
| Molecular Weight | 224.56 g/mol | |
| CAS Number | 112811-66-2 |
The synthesis of the quinolone core for Moxifloxacin is a prime example of using this intermediate to create complex heterocyclic scaffolds. The reaction sequence, which involves condensation, cyclization, and substitution, transforms the relatively simple aromatic precursor into a bicyclic heterocyclic system that is the basis for the drug's biological function. newdrugapprovals.org This versatility allows for its use in constructing other related heterocyclic systems, which are a major focus of medicinal chemistry research due to their prevalence in natural products and synthetic drugs.
Advanced Spectroscopic and Analytical Methodologies for Research
Methodological Development for Structural Elucidation of Complex Fluorinated Aromatic Compounds
The unambiguous determination of the structure of complex fluorinated aromatic compounds is fundamental to understanding their reactivity and properties. The presence of multiple fluorine atoms, a methoxy (B1213986) group, and a trifluoromethyl group on a benzene (B151609) ring creates a challenging analytical problem requiring a combination of advanced methodologies.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organofluorine compounds. numberanalytics.com The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. numberanalytics.comspectralservice.de For a molecule like 3-Methoxy-2,4,5-trifluorobenzotrifluoride, one-dimensional ¹H and ¹⁹F NMR spectra provide initial information, but significant signal overlap and complex coupling patterns often require more advanced methods. nih.gov
Multi-dimensional NMR techniques are employed to resolve these complexities. numberanalytics.com Experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can establish correlations between ¹H, ¹³C, and ¹⁹F nuclei. Specifically, ¹⁹F-¹H and ¹⁹F-¹³C HETCOR experiments can map the connectivity between fluorine atoms and the rest of the molecule, even over multiple bonds, which is crucial for definitive regiochemical assignment. rsc.orgrsc.org Two-dimensional correlation spectroscopy (COSY), particularly ¹⁹F-¹⁹F COSY, can reveal through-space or through-bond couplings between different fluorine nuclei on the aromatic ring and the trifluoromethyl group, further confirming their relative positions. numberanalytics.com The large chemical shift dispersion of ¹⁹F NMR is advantageous, allowing for clear differentiation between various fluorine environments within the molecule. numberanalytics.comnih.gov
Table 1: Expected NMR Data Types for Structural Elucidation of this compound
| NMR Experiment | Purpose | Expected Information |
|---|---|---|
| 1D ¹H NMR | Identify and quantify protons | Chemical shifts and coupling constants for methoxy and aromatic protons. |
| 1D ¹⁹F NMR | Identify and quantify fluorine atoms | Distinct signals for F-2, F-4, F-5, and the -CF₃ group. nih.gov |
| 1D ¹³C NMR | Identify carbon skeleton | Chemical shifts for all carbon atoms, showing C-F couplings. |
| 2D ¹H-¹H COSY | Establish proton-proton correlations | Not highly informative for this molecule due to isolated proton spins. |
| 2D ¹⁹F-¹⁹F COSY | Establish fluorine-fluorine correlations | Correlations between F-2, F-4, and F-5, confirming their proximity. numberanalytics.com |
| 2D ¹⁹F-¹³C HETCOR/HMBC | Map fluorine-carbon connectivities | Correlation of each fluorine signal to its directly attached carbon and carbons 2-4 bonds away, confirming regiochemistry. rsc.org |
| 2D ¹⁹F-¹H HETCOR/HMBC | Map fluorine-proton connectivities | Correlation of ring fluorines to the methoxy protons, confirming placement. |
This table represents the types of data that would be sought in a research context; specific chemical shifts and coupling constants would be determined experimentally.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule. orientjchem.orgresearchgate.net For fluorinated aromatics, these techniques are particularly useful for identifying the characteristic vibrational modes associated with C-F, C-O, and C=C bonds.
Table 2: Selected Experimental Vibrational Frequencies for the Analogous Compound 3-Methoxy-2,4,5-trifluorobenzoic acid (MFBA)
| Assignment | FT-IR (cm⁻¹) orientjchem.orgresearchgate.net | FT-Raman (cm⁻¹) orientjchem.orgresearchgate.net |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3448 | - |
| C-H Stretch (Methoxy) | 2954 | 2953 |
| C=O Stretch (Carboxylic Acid) | 1710 | 1709 |
| Aromatic C=C Stretch | 1633 | 1633 |
| Aromatic C=C Stretch | 1490 | 1491 |
| C-O Stretch (Methoxy) | 1281 | 1280 |
| C-F Stretch | 1197 | 1198 |
| C-F Stretch | 1083 | 1084 |
Data sourced from studies on 3-methoxy-2,4,5-trifluorobenzoic acid illustrates the application of the technique for functional group identification in a similar molecular framework. orientjchem.orgresearchgate.net
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. numberanalytics.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. numberanalytics.com In the context of synthesizing this compound, MS is crucial for confirming the identity of the final product and any intermediates or byproducts.
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information based on the resulting fragment ions. numberanalytics.com For this compound, fragmentation would likely involve the loss of the methoxy group, fluorine atoms, or the trifluoromethyl group, helping to piece together the molecular structure. This technique is invaluable for distinguishing between isomers that have the same molecular weight but different arrangements of atoms. nih.gov
Table 3: Predicted Mass Spectrometry Data for this compound (C₈H₄F₆O)
| Data Point | Description | Predicted Value |
|---|---|---|
| Molecular Formula | Elemental composition | C₈H₄F₆O |
| Monoisotopic Mass | Exact mass of the most abundant isotopes | 246.0166 g/mol |
| Nominal Mass | Integer mass | 246 g/mol |
| Predicted Fragment (M-CH₃)⁺ | Loss of a methyl group | m/z 231 |
| Predicted Fragment (M-OCH₃)⁺ | Loss of a methoxy group | m/z 215 |
| Predicted Fragment (M-CF₃)⁺ | Loss of the trifluoromethyl group | m/z 177 |
Chromatographic Methods (e.g., GC-MS, LC-MS) for Reaction Mixture Analysis in Research
During the synthesis of complex molecules like this compound, the reaction mixture often contains the desired product, unreacted starting materials, intermediates, and byproducts. nih.gov Chromatographic methods are essential for separating these components for analysis.
Gas chromatography (GC) and liquid chromatography (LC) are powerful separation techniques. When coupled with mass spectrometry (GC-MS or LC-MS), they allow for the identification of each separated component. nih.govacs.org GC-MS is suitable for volatile and thermally stable compounds, while LC-MS is preferred for less volatile or thermally labile molecules. nih.gov The choice of method would depend on the physical properties of the intermediates and products in the synthesis pathway. These hyphenated techniques are crucial for optimizing reaction conditions, maximizing product yield, and ensuring the purity of the final compound. nih.govnih.gov
Spectroscopic Studies for Understanding Electronic Transitions and Molecular Vibrations
Understanding the electronic properties of a molecule is key to predicting its reactivity and potential applications. Spectroscopic measurements, combined with computational chemistry, provide deep insights into electronic transitions and molecular vibrations. researchgate.net
Using DFT calculations, researchers can model the molecular orbitals of a compound, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that relates to the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests the molecule can be more easily excited. researchgate.net These theoretical calculations can be correlated with experimental UV-Visible spectroscopy, which measures the absorption of light corresponding to electronic transitions. Analysis of the related compound 3-methoxy-2,4,5-trifluorobenzoic acid (MFBA) has shown that such calculations can reveal intramolecular charge transfer interactions, which are critical to the molecule's optical and electronic properties. orientjchem.orgresearchgate.net
Table 4: Calculated Electronic Properties for the Analogous Compound 3-Methoxy-2,4,5-trifluorobenzoic acid (MFBA)
| Parameter | Description | Calculated Value (eV) orientjchem.orgresearchgate.net |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -7.11 |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.95 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.16 |
Data sourced from DFT studies on 3-methoxy-2,4,5-trifluorobenzoic acid. orientjchem.orgresearchgate.net
Advanced Techniques for In Situ Reaction Monitoring and Kinetic Studies
Traditional chemical analysis involves taking samples from a reaction at various time points and analyzing them offline. However, this approach can be slow and may not capture the behavior of transient or unstable intermediates. Advanced in-situ monitoring techniques allow chemists to "watch" a reaction as it happens in real-time. mt.com
Process Analytical Technology (PAT), utilizing in-situ probes, has become a key tool in modern chemical synthesis. researchgate.net Techniques like in-situ FT-IR and Raman spectroscopy can be used to continuously monitor the concentration of reactants, intermediates, and products directly in the reaction vessel. mt.com This provides a wealth of data that can be used to determine reaction kinetics, identify reaction endpoints, and understand complex reaction mechanisms. mt.com For fluorination reactions, which can be highly energetic, real-time monitoring is also a critical safety measure, allowing for precise control of reaction conditions. mt.com
Future Research Directions and Emerging Paradigms
Explorations of Sustainable Synthetic Routes and Biocatalysis for Fluorinated Compounds
The synthesis of complex fluorinated molecules like 3-Methoxy-2,4,5-trifluorobenzotrifluoride traditionally relies on multi-step processes that can be resource-intensive. A significant future direction lies in developing more sustainable and "green" synthetic routes. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous reagents. Research in this area will likely focus on improving the efficiency of C-F bond formation and aromatic substitution patterns, which are central to constructing the molecule.
A particularly promising avenue is the application of biocatalysis. nih.gov While challenging, the use of enzymes to perform selective fluorination or other transformations on fluorinated scaffolds is gaining considerable attention. nih.gov Enzymes such as fluorinases, which naturally catalyze the formation of C-F bonds, and cytochrome P450s, which can be engineered to hydroxylate specific positions on an aromatic ring, represent powerful tools. grantome.comnih.gov Future work could involve engineering enzymes to accept highly fluorinated substrates like trifluorobenzotrifluoride derivatives, potentially enabling regioselective introduction or modification of functional groups under mild, aqueous conditions. This chemo-enzymatic approach could streamline syntheses and provide access to novel analogues. grantome.com The development of robust fluorinases with high turnover rates is a key goal, as current natural fluorinases are often inefficient, limiting their practical application. muni.czacs.org
Table 1: Potential Biocatalytic Approaches for Fluorinated Compounds
| Enzyme Class | Potential Application in Fluorochemical Synthesis | Research Goal |
|---|---|---|
| Fluorinases | Direct, selective C-F bond formation. | Enhance catalytic efficiency and substrate scope. muni.czacs.org |
| Cytochrome P450s | Regioselective C-H hydroxylation, enabling further functionalization. grantome.comnih.gov | Engineer enzymes for activity on polyfluorinated aromatic substrates. grantome.com |
| Lipases | Catalyze acylation and other transformations in organic solvents. nih.gov | Explore utility in modifying fluorinated intermediates. |
| Transaminases | Introduction of amino groups. | Broaden the substrate scope to include complex fluorinated molecules. nih.gov |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The complexity of chemical reactions, especially in organofluorine chemistry, presents a significant challenge for traditional, trial-and-error experimental approaches. chemcopilot.com Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools for accelerating chemical discovery. chemcopilot.comeurekalert.orgchemai.io Future research on this compound will increasingly integrate these computational methods.
Predict reaction outcomes: By analyzing the structure, AI can forecast the most likely products, yields, and even byproducts under various conditions, saving significant experimental time and resources. chemcopilot.comeurekalert.org
Optimize reaction conditions: Machine learning can map the intricate landscape of reaction variables (e.g., temperature, solvent, catalyst, base) to identify the optimal conditions for maximizing yield and minimizing impurities. acs.org
Propose novel synthetic routes: AI-powered retrosynthesis tools can suggest new pathways to synthesize the target molecule, potentially identifying more efficient or sustainable routes that a human chemist might overlook.
Discovery of Novel Reactivity Modes for the Trifluoromethyl and Methoxy (B1213986) Groups
The trifluoromethyl (-CF3) and methoxy (-OCH3) groups are key determinants of the chemical personality of this compound. While the -CF3 group is known for its high electronegativity and general stability, and the methoxy group for its electron-donating potential via resonance, their interplay on a highly fluorinated aromatic ring creates a unique electronic environment that is ripe for exploration. nih.govmdpi.com
Future research will focus on uncovering novel reactivity modes:
Activation of the Trifluoromethyl Group: While typically inert, the C-F bonds in a -CF3 group can be activated under specific conditions, such as in the presence of superacids or certain transition metal catalysts. nih.gov Investigating these reactions could lead to new ways to transform the -CF3 group into other valuable functionalities (e.g., -CF2H, -COOH), expanding the synthetic utility of the parent molecule.
Modulating the Methoxy Group's Influence: In polyfluorinated systems, the electronic nature of substituents can be altered. Studies have shown that groups like difluoro(methoxy)methyl can act as moderate electron acceptors. nbuv.gov.uaresearchgate.net Future work should precisely quantify the electronic influence of the methoxy group in this specific compound and explore how it directs further aromatic substitutions or influences the reactivity of the neighboring trifluoromethyl group. The methoxy group can also be a versatile handle for further transformations, such as demethylation to a phenol (B47542) or as a coupling partner in cross-coupling reactions. nih.gov
Synergistic Reactivity: The combined electronic effects of the three fluorine atoms, the methoxy group, and the trifluoromethyl group could enable unique, previously unobserved reactions. Research into cycloadditions, metal-catalyzed C-H functionalization, and nucleophilic aromatic substitution reactions on this specific substrate could reveal new reactivity patterns.
Development of Advanced Materials with Tunable Properties Derived from this compound
Fluoropolymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. wikipedia.orgnih.gov this compound, with its dense collection of fluorine atoms and multiple functional groups, is an attractive building block (monomer) for creating novel fluorinated polymers and advanced materials.
Future research in this domain will likely pursue:
Synthesis of Novel Fluoropolymers: The molecule could be functionalized to enable polymerization. For example, conversion of the methoxy group or introduction of other polymerizable groups could allow its incorporation into polymer backbones like poly(arylene ether)s or polyquinolines. pageplace.denasa.gov
Tunable Material Properties: The specific arrangement of fluorine atoms, the trifluoromethyl group, and the methoxy group would impart unique properties to the resulting polymers. Researchers will explore how this structure influences characteristics such as:
Thermal and Chemical Stability: The high density of C-F bonds is expected to lead to materials with excellent resistance to heat, acids, and solvents. wikipedia.org
Optical Properties: The hexafluoroisopropylidene (6F) group, which contains two trifluoromethyl moieties, is known to be useful in preparing polymers for optical applications. nasa.gov The trifluoromethyl group in the target molecule could be leveraged for similar purposes.
Dielectric Constant: Highly fluorinated polymers often have low dielectric constants, making them valuable in the microelectronics industry.
Surface Properties: The fluorinated nature would likely result in materials with low surface energy, leading to hydrophobic and oleophobic (water- and oil-repellent) surfaces.
By strategically designing and synthesizing polymers derived from this compound, it may be possible to create advanced materials tailored for high-performance applications in aerospace, electronics, energy, and biomedicine. nih.govpageplace.de
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
